2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide
CAS No.: 1251670-26-4
Cat. No.: VC6351295
Molecular Formula: C18H18N4O4S
Molecular Weight: 386.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251670-26-4 |
|---|---|
| Molecular Formula | C18H18N4O4S |
| Molecular Weight | 386.43 |
| IUPAC Name | 2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C18H18N4O4S/c1-3-8-21-16(24)11-27-14-9-19-22(18(25)17(14)21)10-15(23)20-12-4-6-13(26-2)7-5-12/h3-7,9H,1,8,10-11H2,2H3,(H,20,23) |
| Standard InChI Key | DMOBHRPBNKHMRN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C |
Introduction
Structural Overview
The compound consists of the following key structural features:
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Pyridazine-Thiazine Fused Core: The molecule contains a pyridazine ring fused with a thiazine ring, making it part of the pyridazino[4,5-b] thiazine family.
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Allyl Substitution: An allyl group (-CH2CH=CH2) is attached at the 4th position of the pyridazine ring.
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Acetamide Functional Group: The acetamide moiety is linked to the fused system via an N-(4-methoxyphenyl) substitution.
This hybrid structure suggests potential biological activity due to its heterocyclic framework and functional groups.
Synthesis Pathways
The synthesis of such a compound typically involves multi-step organic reactions. While specific literature on this exact compound is unavailable, analogous synthesis methods for related compounds include:
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Formation of the Pyridazine Core:
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Pyridazine derivatives are often synthesized via condensation reactions involving hydrazines and diketones.
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Fused Thiazine Ring Formation:
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The thiazine ring could be formed by cyclization reactions involving sulfur-containing reagents like thiourea or thioamides.
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Functionalization:
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Allylation at the 4th position can be achieved using allyl halides in the presence of a base.
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The acetamide group can be introduced by amide coupling reactions using acetic anhydride or acetyl chloride with 4-methoxyaniline.
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These steps would require careful optimization to achieve high yields and purity.
Analytical Characterization
To confirm the structure of such a compound, standard spectroscopic and analytical techniques are employed:
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NMR Spectroscopy (1H and 13C): Provides detailed information about proton and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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IR Spectroscopy: Identifies functional groups such as amides and alkenes.
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X-Ray Crystallography: Determines precise molecular geometry and bond angles.
Biological Activity
Compounds with similar pyridazine-thiazine frameworks have been reported to exhibit various pharmacological properties:
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Anti-inflammatory Activity: Pyridazine derivatives are known for their potential as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial Properties: The heterocyclic nature often imparts antibacterial and antifungal activity.
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Anticancer Potential: Acetamide-substituted heterocycles have been studied for cytotoxic effects against cancer cell lines.
Further studies, including molecular docking and in vitro assays, would be required to evaluate this compound's specific biological effects.
Potential Applications
Given its structural complexity and bioactive framework, this compound could find applications in:
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Drug Discovery:
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As a lead molecule for developing anti-inflammatory or anticancer drugs.
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Material Science:
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The presence of conjugated systems might make it useful in optoelectronic materials research.
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Synthetic Intermediates:
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It could serve as an intermediate for synthesizing more complex molecules in pharmaceutical chemistry.
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